alpha-Acetoxy-N-nitrosopyrrolidine

DNA adductomics cyclic nitrosamine carcinogenesis structural toxicology

α-Acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR, C6H10N2O3, MW 158.16 g/mol) is a synthetic α-acetoxy derivative of the cyclic nitrosamine N-nitrosopyrrolidine (NPYR). It is primarily utilized as a stable, isolable precursor to α-hydroxyNPYR—the metastable, direct product of cytochrome P450-catalyzed α-hydroxylation of NPYR.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 59435-85-7
Cat. No. B1212499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Acetoxy-N-nitrosopyrrolidine
CAS59435-85-7
Synonymsalpha-acetoxy-N-nitrosopyrrolidine
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCCN1N=O
InChIInChI=1S/C6H10N2O3/c1-5(9)11-6-3-2-4-8(6)7-10/h6H,2-4H2,1H3
InChIKeyPILGRLJFJJAIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Acetoxy-N-nitrosopyrrolidine (CAS 59435-85-7): A Stable Model Proximate Carcinogen for N-Nitrosopyrrolidine Metabolism and DNA Adduct Studies


α-Acetoxy-N-nitrosopyrrolidine (α-acetoxyNPYR, C6H10N2O3, MW 158.16 g/mol) is a synthetic α-acetoxy derivative of the cyclic nitrosamine N-nitrosopyrrolidine (NPYR) [1]. It is primarily utilized as a stable, isolable precursor to α-hydroxyNPYR—the metastable, direct product of cytochrome P450-catalyzed α-hydroxylation of NPYR [2]. Upon esterase-mediated hydrolysis, α-acetoxyNPYR releases α-hydroxyNPYR, which spontaneously ring-opens to yield the ultimate carcinogenic electrophiles that modify DNA [2]. This compound enables researchers to bypass complex metabolic activation systems and directly generate NPYR-derived reactive intermediates in vitro under controlled conditions for mechanistic carcinogenesis investigations [3].

Why α-Acetoxy-N-nitrosopyrrolidine Cannot Be Interchanged with N-Nitrosopyrrolidine or α-Acetoxy-N-nitrosopiperidine in Mechanistic Carcinogenesis Research


Generic substitution of α-acetoxyNPYR with its parent compound N-nitrosopyrrolidine (NPYR) or its higher homologue α-acetoxy-N-nitrosopiperidine (α-acetoxyNPIP) is scientifically invalid for mechanistic studies. NPYR requires intact cytochrome P450 enzymatic systems for metabolic activation, introducing substantial experimental variability and precluding the controlled, stoichiometric generation of reactive intermediates [1]. Conversely, substituting α-acetoxyNPIP for α-acetoxyNPYR—despite the two compounds differing by only a single methylene group—yields fundamentally distinct chemical outcomes [2]. As demonstrated in head-to-head comparisons, α-acetoxyNPYR and α-acetoxyNPIP produce structurally divergent cyclic adducts (tetrahydrofuranyl versus tetrahydropyranyl) and exhibit markedly different yields of open-chain diazonium-derived adducts [2]. Furthermore, α-acetoxyNPYR forms adducts with all four DNA bases (dA, dC, dG, dT), whereas comparative data for α-acetoxyNPIP remain limited to dG interactions [3]. These differences directly reflect the contrasting organospecificity of their parent nitrosamines: NPYR is a rat hepatocarcinogen, while NPIP is a potent esophageal carcinogen [4].

Quantitative Comparative Evidence for α-Acetoxy-N-nitrosopyrrolidine (CAS 59435-85-7) Versus Closest Analogs


Divergent Cyclic dG Adduct Structure: α-AcetoxyNPYR Forms N2-Tetrahydrofuranyl-dG, Not the Tetrahydropyranyl Adduct Produced by α-AcetoxyNPIP

In a direct head-to-head comparison under identical conditions (37°C, pH 7.0), α-acetoxyNPYR produces exclusively N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG), whereas the homologous α-acetoxyNPIP produces N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) [1]. This structural divergence—a five-membered versus six-membered cyclic adduct—is dictated by the ring size difference (pyrrolidine vs. piperidine) of the parent nitrosamine and cannot be replicated by substituting one compound for the other [1]. THF-dG exhibits lower stability than THP-dG, requiring immediate reduction with NaBH4 to yield the stable N2-(4-hydroxybutyl)dG derivative for reliable detection [1].

DNA adductomics cyclic nitrosamine carcinogenesis structural toxicology

Higher Yield of Open-Chain Diazonium-Derived dG Adducts from α-AcetoxyNPYR Relative to α-AcetoxyNPIP

In the same head-to-head study comparing α-acetoxyNPYR and α-acetoxyNPIP reactions with deoxyguanosine, adducts derived from open-chain diazonium ion or related electrophilic intermediates were formed more extensively from α-acetoxyNPYR than from α-acetoxyNPIP [1]. While the yields of the cyclic THF-dG and THP-dG adducts were similar between the two compounds, the open-chain pathway—which generates acyclic adducts including 7-(4-oxobutyl)guanine—was substantially favored by the pyrrolidine-derived compound [1].

DNA adduct quantification nitrosamine comparative toxicology carcinogen activation pathways

α-AcetoxyNPYR Forms Adducts with All Four DNA Bases, Extending Beyond the dG-Only Adduct Profile of α-AcetoxyNPIP

Comprehensive reaction studies with calf thymus DNA and individual deoxyribonucleosides demonstrate that α-acetoxyNPYR forms tetrahydrofuranyl adducts with deoxyadenosine (dA), deoxycytidine (dC), and deoxythymidine (dT), in addition to the well-characterized deoxyguanosine (dG) adducts [1]. LC-ESI-MS/MS analysis with selected reaction monitoring detected a dA adduct at m/z 322 [M+1]+ → m/z 206 and a dC adduct at m/z 298 → m/z 182, both of which disappeared upon neutral thermal hydrolysis—a hallmark of tetrahydrofuranyl adduct formation at exocyclic amino groups [2]. Reduction with NaBH3CN yielded the stable N6-(4-hydroxybut-1-yl)dAdo and N4-(4-hydroxybut-1-yl)dCyd derivatives, enabling their full structural characterization [1]. This multi-base adduct profile is consistent with the observation that A:T to G:C transitions are the predominant mutations in gpt delta transgenic rats treated with NPYR [2]. In contrast, the adduct profile of α-acetoxyNPIP has been characterized only with respect to dG interactions [3].

DNA adductomics mutational signature analysis carcinogen macromolecular binding

α-AcetoxyNPYR Preferentially Targets Guanine and Cytosine Bases in Plasmid DNA as Evidenced by Restriction Endonuclease Site Loss

When reacted with plasmid pBR322 in the presence of esterase, α-acetoxyNPYR treatment blocked the action of restriction endonuclease BglI and, to a lesser extent, DraI [1]. Analysis of the recognition sequences for these enzymes (BglI: 5′-GCCNNNN↓NGGC-3′; DraI: 5′-TTT↓AAA-3′) indicates that α-acetoxyNPYR interacts preferentially with guanine and/or cytosine bases in DNA, as BglI sites are GC-rich while DraI sites are AT-rich [1]. Additionally, the treated plasmid was nicked upon reaction with spermidine, confirming the presence of apurinic/apyrimidinic (AP) sites resulting from depurination of unstable adducts [1].

DNA damage mapping restriction enzyme protection assays apurinic/apyrimidinic site formation

α-AcetoxyNPYR Generates Six Distinct Guanine Adducts in DNA, Including Two Previously Uncharacterized Acyclic Adducts

Reaction of α-acetoxyNPYR with DNA yields six structurally characterized guanine adducts: two acyclic adducts—7-(4-oxobutyl)guanine and 7-(3-carboxypropyl)guanine—and four cyclic adducts, including exocyclic 7,8-guanine adducts and an exocyclic 1,N2-guanine adduct [1]. The major products identified were 7-(4-oxobutyl)guanine and the exocyclic adducts [1]. This complex adduct profile reflects the multiple electrophilic species generated upon hydrolysis of α-acetoxyNPYR (via α-hydroxyNPYR and 4-oxobutanediazohydroxide), which cannot be replicated using a single electrophile standard [2].

DNA adduct quantification carcinogen-DNA binding adduct stability kinetics

Definitive Research Applications for α-Acetoxy-N-nitrosopyrrolidine (CAS 59435-85-7) Based on Quantitative Comparative Evidence


Generating Authentic NPYR-Derived DNA Adduct Standards for LC-MS/MS Quantitative Exposure Biomonitoring

α-AcetoxyNPYR is the validated precursor for synthesizing the full complement of NPYR-derived DNA adduct standards. As established by Wang et al., reaction with calf thymus DNA and individual deoxyribonucleosides produces authentic N6-(tetrahydrofuran-2-yl)dAdo, N4-(tetrahydrofuran-2-yl)dCyd, N2-(tetrahydrofuran-2-yl)dGuo, and multiple dThd adducts that can be stabilized via NaBH3CN reduction for use as analytical reference materials [1]. These standards are essential for developing and validating sensitive LC-ESI-MS/MS methods with selected reaction monitoring to quantify NPYR-DNA adducts in human tissue samples from dietary or tobacco-related exposure studies. The six guanine adducts characterized from α-acetoxyNPYR-DNA reactions—including 7-(4-oxobutyl)guanine and 7-(3-carboxypropyl)guanine—further expand the analytical toolkit for comprehensive adductomic profiling [2].

Mechanistic Investigation of Organ-Specific Carcinogenesis: Distinguishing NPYR Hepatocarcinogenicity from NPIP Esophageal Carcinogenicity

The direct head-to-head comparison of α-acetoxyNPYR and α-acetoxyNPIP provides a robust experimental platform for elucidating the molecular basis of organ-specific carcinogenesis. Researchers can leverage the differential adduct profiles—THF-dG versus THP-dG cyclic adducts, and more extensive open-chain diazonium-derived adducts from α-acetoxyNPYR—to test hypotheses linking specific adduct structures to tissue-specific tumor induction [3]. Given that NPYR is a well-established rat hepatocarcinogen causing dose-dependent liver tumors (21.3% incidence at 0.4 mg/kg in low-dose combination studies), while NPIP is an esophageal carcinogen, the distinct chemical reactivities of their α-acetoxy derivatives provide a tractable in vitro model for correlating adduct chemistry with organotropism [4].

Mutational Signature Analysis and DNA Repair Pathway Studies Leveraging Multi-Base Adduct Formation

α-AcetoxyNPYR uniquely enables comprehensive mutational signature studies because it modifies all four DNA bases—dA, dC, dG, and dT—in contrast to α-acetoxyNPIP, for which only dG adducts have been characterized [1]. This property is particularly significant given that A:T to G:C transitions are the predominant mutations observed in gpt delta transgenic rats treated with NPYR, implicating dA and dT adducts in the mutagenic process [5]. Researchers can use α-acetoxyNPYR to generate site-specifically modified oligonucleotides containing each adduct type (dA, dC, dG, dT) for polymerase bypass assays, translesion synthesis studies, and DNA repair kinetic measurements—applications that cannot be achieved with the dG-limited α-acetoxyNPIP.

Mapping Sequence-Context-Dependent DNA Damage Hotspots Using Restriction Enzyme Protection and High-Throughput Sequencing

The demonstrated preferential interaction of α-acetoxyNPYR with guanine and cytosine bases, as evidenced by differential protection of BglI (GC-rich) versus DraI (AT-rich) restriction endonuclease recognition sites in plasmid pBR322 [6], supports the use of this compound in genome-wide DNA damage mapping studies. Researchers can react α-acetoxyNPYR with genomic DNA or defined plasmid constructs, then apply next-generation sequencing-based damage detection methods (e.g., adductSeq, circle-damage-seq) to generate high-resolution maps of NPYR-induced DNA damage. The formation of apurinic/apyrimidinic sites following adduct depurination [6] further enables the use of AP-site specific enzymatic probes (e.g., AP endonuclease) to corroborate damage location and quantify repair kinetics in different chromatin contexts.

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